molecular formula C23H21N3O2 B11584096 3-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)indolin-2-one

3-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)indolin-2-one

Cat. No.: B11584096
M. Wt: 371.4 g/mol
InChI Key: DECMYRVACNSKFK-CPNJWEJPSA-N
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Description

3-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)indolin-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core linked to a pyrrolidine ring through a methylene bridge. The presence of both indole and pyrrolidine moieties in its structure suggests potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)indolin-2-one typically involves multi-step organic reactions. One common method involves the condensation of N-methylisatin with 2,2,2-trifluoroethylamine, followed by the reaction with Morita–Baylis–Hillman carbonate in the presence of chiral catalysts . This method allows for the formation of the indole core and the attachment of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s synthesis leverages several reaction pathways:

Reaction TypeKey FeaturesExample Reagents
Azomethine dipolar cycloadditionForms spiro structures via [3+2] cycloadditionIsatin, azomethine ylides, piperidine/pyrrolidine
[4+2] CycloadditionGenerates indole derivatives through Diels-Alder-like reactionsIndole-3-carboxaldehyde, dienes
Nucleophilic additionFacilitates bond formation in multi-step sequencesPiperidine, pyrrolidine

Mechanistic Highlights :

  • Azomethine cycloaddition : The reaction between azomethine ylides (generated from sarcosine and isatin) and dipolarophiles (e.g., 1-alkylsulfonyl-piperidin-4-ones) forms the spiro-indolin-2-one core .

  • Cyclization : Intermediate aldehydes or ketones undergo cyclization to form the indole and oxindole moieties, stabilized by resonance .

Comparative Analysis of Analog Compounds

CompoundStructural FeaturesBiological Activity
3-(1-methylindol-3-yl)methyleneindolin-2-one Lacks pyrrolidine moietyReduced anti-cancer activity
5-(morpholinosulfonyl)-3-methyleneindolinone Morpholine instead of pyrrolidineAltered enzyme inhibition profile
1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one Simpler indole linkageLower anti-inflammatory efficacy

Research Findings and Limitations

  • QSAR models : Predictive models correlate structural features (e.g., fluorophenyl groups) with enhanced AChE inhibition .

  • Optimization challenges : Isomerization during synthesis (e.g., cis,cis vs. cis,trans forms) complicates purification .

  • Future directions : Further elucidation of molecular targets (e.g., EGFR, VEGFR-2) is needed to optimize therapeutic applications .

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with varied properties.

Biology

The structural characteristics indicate potential interactions with biological targets, making it a candidate for drug discovery . Research has shown that derivatives of indole compounds often exhibit significant biological activities, including:

  • Anticancer properties
  • Anti-inflammatory effects
  • Antimicrobial activities

Medicine

Preliminary studies indicate that 3-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)indolin-2-one may have therapeutic applications, particularly in oncology. For instance, related compounds have demonstrated IC50 values as low as 0.32 μM against non-small cell lung cancer cell lines, suggesting strong antitumor activity .

Case Studies and Research Findings

Several studies have evaluated the biological activities of related indole derivatives:

  • Antitumor Activity : A study conducted on novel 3-substituted indolin-2-one derivatives showed significant anticancer activity against several cancer cell lines, highlighting the potential of indole-based compounds in oncology .
  • Anti-inflammatory Effects : Research indicates that modifications in the indole structure can enhance anti-inflammatory properties, making these compounds suitable candidates for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)indolin-2-one involves its interaction with molecular targets in biological systems. The indole and pyrrolidine moieties can bind to specific receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)indolin-2-one lies in its specific combination of indole and pyrrolidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Biological Activity

The compound 3-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)indolin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C23H24N4O3C_{23}H_{24}N_{4}O_{3}, with a molecular weight of 404.46 g/mol. Its structure features an indole moiety linked to a pyrrolidine derivative, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar indole derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Indole Derivative AMCF-7 (Breast Cancer)0.73 - 2.38EGFR inhibition
Indole Derivative BOCUM-2MD3 (Gastric Cancer)88 nMProliferation inhibition
Indole Derivative CPanc-1 (Pancreatic Cancer)Not specifiedMigration inhibition

Studies indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth.

Neuroprotective Effects

The role of indole derivatives in neuroprotection has also been explored. Compounds similar to This compound have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.

Study 1: Anticancer Activity

In a study evaluating the anticancer activity of various indole derivatives, This compound was tested against multiple cancer cell lines. Results indicated that it exhibited significant cytotoxicity against MCF-7 and OCUM-2MD3 cells with IC50 values comparable to known chemotherapeutics .

Study 2: Neuroprotection in Animal Models

Another research focused on the neuroprotective effects of indole derivatives in animal models of neurodegenerative diseases. The compound demonstrated a reduction in neuronal death and improved cognitive function in treated groups compared to controls, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

The biological activity of This compound may involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Antioxidant Activity : The presence of the indole structure contributes to antioxidant properties, which can protect cells from oxidative damage.
  • Modulation of Apoptotic Pathways : The compound may induce apoptosis through intrinsic and extrinsic pathways by affecting Bcl-2 family proteins and caspase activation.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

(3E)-3-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C23H21N3O2/c27-22(25-11-5-6-12-25)15-26-14-16(17-7-2-4-10-21(17)26)13-19-18-8-1-3-9-20(18)24-23(19)28/h1-4,7-10,13-14H,5-6,11-12,15H2,(H,24,28)/b19-13+

InChI Key

DECMYRVACNSKFK-CPNJWEJPSA-N

Isomeric SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5NC4=O

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5NC4=O

Origin of Product

United States

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